Oxidant Efficiency: 4-Chlorophenyl Sulfoxide Outperforms Unsubstituted Diaryl Sulfoxides
In the ReOCl3(PPh3)2-catalyzed oxidation of 4-nitrobenzyl alcohol, 4-chlorophenyl sulfoxide was the most effective oxidant among all tested diaryl sulfoxides, delivering the highest yield of 4-nitrobenzaldehyde [1]. Its performance surpasses diphenyl sulfoxide, 4-nitrophenyl phenyl sulfoxide, and di-p-tolyl sulfoxide [1].
| Evidence Dimension | Catalytic Oxidation Yield (Aldehyde Product) |
|---|---|
| Target Compound Data | 93% yield (4-nitrobenzaldehyde) |
| Comparator Or Baseline | Diphenyl sulfoxide: 91% yield; 4-nitrophenyl phenyl sulfoxide: 85% yield; di-p-tolyl sulfoxide: 81% yield; DMSO: 70% yield |
| Quantified Difference | Up to +12% absolute yield over di-p-tolyl sulfoxide; +2% over diphenyl sulfoxide |
| Conditions | ReOCl3(PPh3)2 (10 mol%) catalyst, toluene reflux, 17 h, 1.0 mmol sulfoxide, 1.0 mmol 4-nitrobenzyl alcohol |
Why This Matters
For synthetic chemists, the 2–12% yield advantage directly translates to improved material efficiency, reduced waste, and higher throughput in oxidation reactions.
- [1] Sousa, S. C., et al. Efficient and selective oxidation of alcohols catalyzed by oxo-rhenium complexes. Catalysis Communications, 2013, 40, 134-138. View Source
